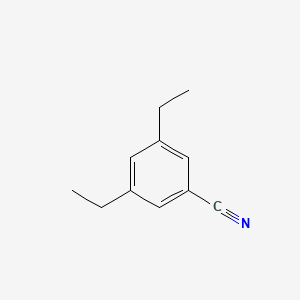
3,5-Diethyl-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 3,5-diethylbenzonitrile often involves the ammoxidation of 3,5-diethyltoluene. This process includes the reaction of 3,5-diethyltoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures. This method is efficient for large-scale production and yields high purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3,5-Diethylbenzoic acid.
Reduction: 3,5-Diethylbenzylamine.
Substitution: 3,5-Diethylbromobenzonitrile or 3,5-Diethylchlorobenzonitrile.
Applications De Recherche Scientifique
Chemistry: 3,5-Diethylbenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 3,5-diethylbenzonitrile are explored for their potential biological activities. They are investigated for their role as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, 3,5-diethylbenzonitrile is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,5-diethylbenzonitrile largely depends on its functional group interactions. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Benzonitrile: The parent compound with a simpler structure, lacking the ethyl substitutions.
3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness: 3,5-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interaction with other molecules, making it distinct from its methyl or ethoxy counterparts.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3,5-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
WYRZEAVLKTXXCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















